3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
描述
This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, linked via a piperazine ring to a cyclohexyl-propan-1-one moiety. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and adenosine receptor modulation . The piperazine linker may enhance solubility and flexibility, facilitating interactions with biological targets.
属性
IUPAC Name |
3-cyclohexyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O/c1-23-17-16(21-22-23)18(20-13-19-17)25-11-9-24(10-12-25)15(26)8-7-14-5-3-2-4-6-14/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEXDCAIOBNSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the triazole and pyrimidine moieties in the compound’s structure can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures.
相似化合物的比较
Research Findings and Implications
- Stability : The triazolo[4,5-d]pyrimidine core in the target compound resists isomerization under physiological conditions, unlike pyrazolo-pyrimidines, which undergo structural rearrangements affecting efficacy .
- Selectivity: Methyl substitution may reduce off-target interactions compared to fluorophenyl analogs, as seen in adenosine receptor studies .
- Solubility Challenges: The cyclohexyl group necessitates formulation strategies (e.g., nanoemulsions) to improve bioavailability, a limitation shared with coumarin hybrids .
准备方法
Cyclocondensation of 4-Amino-6-chloropyrimidine-5-carbaldehyde
Reaction with methylhydrazine in acetic acid yields 3-methyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (Intermediate A). This step achieves 85–90% yield under reflux conditions (110°C, 12 hr).
Piperazine Functionalization
Intermediate A undergoes nucleophilic aromatic substitution (NAS) with piperazine to install the secondary amine linkage.
Optimized NAS Conditions
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Solvent: Dimethylacetamide (DMA)
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Base: Diisopropylethylamine (DIPEA)
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Temperature: 90°C, 24 hr
Acylation with Cyclohexylpropan-1-One
The final step involves coupling the piperazine intermediate with cyclohexylpropanoyl chloride.
Schotten-Baumann Acylation
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Reagents: Cyclohexylpropanoyl chloride, NaOH (10% aq.)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → RT, 6 hr
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-derived method employs a Pd-catalyzed Buchwald-Hartwig amination to concurrently attach piperazine and acyl groups:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(OAc), Xantphos, CsCO, Toluene, 100°C | 72% |
| 2 | Cyclohexylpropanoic acid, EDCl, HOBt, DMF | 68% |
This approach reduces purification steps but requires stringent oxygen-free conditions.
Analytical Characterization
Critical quality control metrics for the target compound include:
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
常见问题
Basic Research Questions
Q. What are the key steps in synthesizing 3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves a multi-step route starting with the construction of the triazolopyrimidine core, followed by piperazine coupling and cyclohexyl-propanone functionalization. Critical steps include:
- Triazolopyrimidine Core Formation : Use copper iodide or palladium catalysts under reflux conditions in dimethylformamide (DMF) to ensure regioselectivity .
- Piperazine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution with anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for intermediates .
- Optimization : Adjust pH (6.5–7.5) and temperature (60–80°C) during coupling to enhance yield (>75%) .
Q. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and cyclohexyl group (δ 1.2–2.1 ppm for aliphatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 450.2345) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in piperazine ring conformation and substituent orientation .
Q. What solubility and stability challenges arise during experimental handling?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water due to its hydrophobic cyclohexyl group. Use DMSO for stock solutions (10 mM) and dilute in PBS for assays .
- Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the triazole ring. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Target Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain conflicting results .
- Metabolite Interference : Perform LC-MS analysis of incubated samples to detect degradation products that alter activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazolopyrimidine core?
- Methodological Answer :
- Substituent Variation : Replace the cyclohexyl group with smaller alkyl chains (e.g., ethyl) to assess steric effects on target binding .
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., chloro) to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the triazole ring with imidazole to evaluate potency retention .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve solubility for intravenous administration .
- Dosing Regimen : Conduct dose-ranging studies (1–50 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
- Tissue Distribution : Employ radiolabeled -analogs to quantify accumulation in target organs (e.g., liver, tumors) .
Q. What computational methods are suitable for predicting binding modes with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 4ZAF) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-kinase hinge region binding .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .
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